molecular formula C11H15N B13520442 2-(3,4-Dimethylphenyl)azetidine

2-(3,4-Dimethylphenyl)azetidine

Cat. No.: B13520442
M. Wt: 161.24 g/mol
InChI Key: JKIXOZVICQAJNS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)azetidine is a chemical building block of interest in medicinal chemistry and pharmaceutical research, supplied with the CAS Number 1270329-56-0 . This compound has a molecular formula of C11H15N and a molecular weight of 161.24 g/mol . Its structure features an azetidine ring, a four-membered nitrogen-containing heterocycle, linked to a 3,4-dimethylphenyl group. This configuration makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships for new therapeutic agents. As a member of the azetidine family, it is part of a class of compounds studied for their potential bioactivity and utility in drug discovery pipelines . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

JKIXOZVICQAJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCN2)C

Origin of Product

United States

Synthetic Methodologies for the Formation of the Azetidine Ring System

Classical Approaches to Azetidine (B1206935) Synthesis

Traditional methods for azetidine synthesis have been refined over decades and remain cornerstones of heterocyclic chemistry. These approaches often involve intramolecular cyclization or the transformation of related ring systems.

Intramolecular Nucleophilic Substitution Reactions (e.g., 1,3-Amino Halides, 1,3-Amino Alcohols)

One of the most fundamental strategies for forming the azetidine ring is through intramolecular SN2 reactions. frontiersin.org This typically involves the cyclization of a γ-amino compound where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. Common precursors include 1,3-amino halides or derivatives of 1,3-amino alcohols where the hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate. frontiersin.orgnih.gov

The efficiency of these reactions is governed by factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. A highly efficient, scalable, and stereospecific method for preparing 2-arylazetidines has been developed using strong alkali amide-type bases to induce the cyclization of N-substituted benzylaminomethyloxiranes. acs.orgresearchgate.net This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org

More recently, lanthanoid(III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel and high-yielding route to azetidines even in the presence of sensitive functional groups. frontiersin.orgnih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

Precursor Type Catalyst/Reagent Product Type Yield Reference
N-substituted benzylaminomethyloxirane LiDA-KOR superbase trans-2,3-disubstituted azetidine High acs.orgresearchgate.net
cis-3,4-Epoxy amine La(OTf)₃ 3-Hydroxyazetidine High frontiersin.orgnih.gov
2-Substituted-1,3-propanediol Triflic anhydride, then primary amine 1,3-Disubstituted azetidine Good organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely used and reliable method for synthesizing azetidines. acs.orgrsc.org The prevalence of this method stems from the ready availability of β-lactams, which are themselves important scaffolds in medicinal chemistry, most notably in penicillin and related antibiotics. rsc.orgnih.gov

The reduction is typically accomplished with powerful reducing agents that can convert the amide carbonyl to a methylene (B1212753) group without cleaving the strained ring. Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and various aluminum hydrides (alanes) like diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. acs.org A key advantage of this method is that the stereochemistry of substituents on the β-lactam ring is generally retained during the reduction process. acs.org However, care must be taken as some Lewis acidic conditions can promote ring-opening or rearrangement, especially with electron-rich substituents on the azetidine ring. acs.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions, particularly the [2+2] cycloaddition between an imine and a ketene (B1206846) (the Staudinger synthesis), represent one of the most versatile methods for constructing the azetidin-2-one (B1220530) (β-lactam) ring, which can then be reduced to the corresponding azetidine. mdpi.com The Staudinger synthesis, discovered in 1907, remains a cornerstone of β-lactam chemistry due to its operational simplicity and broad scope. mdpi.com The stereochemical outcome of the reaction can be complex but is often controlled by the geometry of the imine and the substitution pattern of the ketene. mdpi.com

Beyond the Staudinger synthesis, direct [2+2] cycloadditions to form azetidines are also known, most notably the aza Paternò–Büchi reaction. This photochemical reaction involves the cycloaddition of an excited-state imine with an alkene. rsc.orgrsc.org While historically challenging, recent advances in photochemistry have revitalized this approach, as discussed in section 2.2.1.

Table 2: Synthesis of Azetidin-2-ones via Staudinger [2+2] Cycloaddition

Imine Ketene Precursor (Acyl Chloride) Base/Conditions Stereochemistry Yield Reference
Chiral imines Methoxyacetyl chloride Microwave cis (single diastereomer) Good nih.gov
Polyaromatic imines Acetoxyacetyl chloride Triethylamine, -78°C to rt trans Good nih.gov

Ring Expansion Strategies from Aziridines

Ring expansion reactions provide an elegant method for converting readily available three-membered aziridines into four-membered azetidines. These transformations typically involve the insertion of a single carbon atom into the aziridine (B145994) ring.

Recent breakthroughs in biocatalysis have enabled a highly enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.org This method utilizes a laboratory-evolved variant of cytochrome P450, which functions as a "carbene transferase." The enzyme catalyzes a mdpi.comnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide, formed from the reaction of the aziridine with a carbene precursor, with exceptional stereocontrol (up to 99:1 er). nih.govacs.org This enzymatic approach effectively overrides competing side reactions, such as the cheletropic extrusion of olefins. nih.gov

In non-biocatalytic chemistry, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can induce a formal [3+1] ring expansion. nih.gov This process is believed to proceed through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade that efficiently generates highly substituted methylene azetidines. nih.gov Ring expansion can also be promoted by Brønsted acids in certain substrates, such as azetidine carbamates, leading to larger heterocyclic systems. acs.org

Advanced and Stereoselective Synthetic Pathways to 2-Arylazetidines

Modern synthetic efforts are often directed toward developing methods that are not only efficient but also highly stereoselective, providing access to enantiopure compounds for pharmaceutical development. Photochemical methods have emerged as a powerful tool in this domain.

Photochemical Approaches to Azetidine Ring Formation

Photochemistry offers unique pathways to construct strained ring systems by accessing high-energy intermediates that are unavailable through thermal reactions. beilstein-journals.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and atom-economical route to the azetidine core. rsc.orgrsc.org

Recent advancements have focused on using visible light and photocatalysts to overcome the limitations of traditional UV-light-mediated methods. The Schindler group, for example, has developed intermolecular [2+2] photocycloaddition reactions between oximes and alkenes enabled by visible-light-mediated triplet energy transfer. springernature.comacs.org This approach allows for the synthesis of highly functionalized azetidines under mild conditions with low catalyst loadings. chemrxiv.org The mechanism involves the photocatalyst absorbing visible light and transferring its energy to the alkene, which then reacts with the ground-state oxime. chemrxiv.org

Another innovative photochemical strategy involves a copper-catalyzed, visible-light-induced radical 4-exo-dig cyclization of ynamides. nih.gov This method provides access to C3-substituted azetidines with excellent control over regioselectivity, proceeding through a pathway that is typically disfavored according to Baldwin's rules. nih.gov Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a stereoselective and atom-economic synthesis of functionalized azetidines. acs.org These advanced photochemical methods represent the frontier of azetidine synthesis, enabling the construction of complex and stereochemically defined molecules like 2-(3,4-Dimethylphenyl)azetidine.

Table 3: Examples of Photochemical Azetidine Synthesis

Reaction Type Reactants Catalyst/Conditions Product Yield Reference
Intermolecular aza Paternò–Büchi Oxime + Alkene Iridium photocatalyst, visible light Functionalized azetidine 87% acs.orgchemrxiv.org
Radical 4-exo-dig Cyclization Ynamide Copper photoredox catalyst, visible light Substituted azetidine Good nih.gov
Dehydrogenative [2+2] Cycloaddition Amine + Alkene Iridium photocatalyst, aerobic oxidation Fused azetidine High acs.org
Visible Light-Mediated Aza-Paternò-Büchi Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. researchgate.net Traditionally, these reactions have been limited by competing side reactions upon photochemical excitation. researchgate.net However, recent advancements have enabled these reactions to proceed under mild conditions using visible light, surmounting previous limitations. researchgate.net

This reaction can be performed as an intermolecular or intramolecular process. For instance, visible-light-mediated intermolecular aza-Paternò-Büchi reactions have been developed using 2-isoxazoline-3-carboxylates, a class of oximes, which undergo [2+2] cycloaddition with a variety of alkenes in the presence of an iridium photocatalyst. nih.gov This method is noted for its operational simplicity and broad substrate scope, yielding highly functionalized azetidines that can be readily deprotected to the free azetidines. nih.gov Similarly, acyclic ketone-derived sulfonylimines have been successfully employed with activated alkenes like styrenes to produce 2,2-disubstituted monocyclic azetidines under visible light irradiation. acs.org

Intramolecular versions of this reaction have also been developed, providing access to complex, polycyclic azetidine structures. researchgate.netchemrxiv.org For example, a visible light-enabled intramolecular aza-Paternò-Büchi reaction has been reported to produce bicyclic azetidines with high yields and diastereoselectivity. researchgate.net Recent studies have also demonstrated the use of acyclic oximes and alkenes in visible light-mediated aza-Paternò-Büchi reactions, highlighting the importance of matching the frontier molecular orbital energies of the reactants to promote the desired [2+2] cycloaddition over competing alkene dimerization. nih.gov

Table 1: Examples of Visible Light-Mediated Aza-Paternò-Büchi Reactions

Norrish-Yang Cyclization and Strain-Release Functionalization

The Norrish-Yang cyclization is a photochemical reaction that can be utilized to form azetidine rings. nih.gov This process typically involves the photoexcitation of a ketone, followed by intramolecular hydrogen abstraction to form a biradical intermediate, which then cyclizes to the four-membered ring. nih.govnih.gov For instance, α-aminoacetophenones can undergo Norrish-Yang cyclization upon irradiation to form 3-hydroxyazetidines. nih.govdurham.ac.uk The development of flow chemistry techniques has allowed for the multi-gram scale synthesis of these valuable compounds with high reproducibility and short reaction times. durham.ac.uk

A key aspect of this methodology is the influence of the protecting group on the nitrogen atom, which has been shown to be critical for both the photochemical cyclization and subsequent functionalization steps. nih.govbeilstein-journals.org The strain inherent in the resulting azetidine ring can then be harnessed for further synthetic transformations, a concept known as strain-release functionalization. acs.orgacs.orgnih.govchemrxiv.org This strategy involves the ring-opening of the strained azetidine with various nucleophiles to generate more complex, functionalized molecules. nih.govbeilstein-journals.org For example, photogenerated azetidinols can be opened with electron-deficient ketones or boronic acids to produce highly substituted dioxolanes and 3-amino-1,2-diols. nih.govbeilstein-journals.org This "build and release" approach provides a powerful tool for molecular diversification. nih.govbeilstein-journals.org

Furthermore, 1-azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, can undergo stereospecific strain-release functionalization with a variety of nucleophiles to produce a diverse library of enantiopure and diastereopure azetidines. acs.orgrsc.org This method allows for the rapid and modular synthesis of complex azetidine structures that would be difficult to access through other means. acs.org

Photochemical Decarboxylative Reactions of Azetidine-2-Carboxylic Acids

Photochemical decarboxylation offers a pathway to generate radicals from readily available carboxylic acids, which can then participate in various bond-forming reactions. While direct photochemical decarboxylative reactions specifically starting from azetidine-2-carboxylic acids to form different azetidine derivatives are not extensively detailed in the provided search results, the general principle of photochemical decarboxylation is well-established. nih.govnih.govrsc.org For example, a photochemical, iron-catalyzed decarboxylative azidation has been developed for a wide range of carboxylic acids, proceeding under mild conditions without an external oxidant. nih.gov This method relies on a ligand-to-metal charge transfer (LMCT) mechanism. nih.govrsc.org

The synthesis of poly-(L-azetidine-2-carboxylic acid) has been achieved through the polymeric self-condensation of activated esters of L-azetidine-2-carboxylic acid hydrochloride, indicating the successful manipulation of this core structure. rsc.org While this is a polymerization, it demonstrates that the carboxyl group of azetidine-2-carboxylic acid can be activated for further reactions. The application of modern photoredox catalysis to azetidine-2-carboxylic acids could potentially lead to novel C-C and C-heteroatom bond formations at the 2-position, offering a new avenue for the synthesis of substituted azetidines.

Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis provides a powerful and versatile platform for the synthesis and functionalization of azetidine rings, often with high levels of selectivity.

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a highly efficient method for the synthesis of azetidines. organic-chemistry.orgacs.org This approach utilizes a directing group, such as picolinamide (B142947) (PA), to guide the palladium catalyst to a specific C-H bond, enabling the formation of the C-N bond required for the azetidine ring. organic-chemistry.orgacs.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and is characterized by low catalyst loading, the use of inexpensive reagents, and mild operating conditions. organic-chemistry.org

This methodology has been successfully applied to the synthesis of a variety of azetidines, pyrrolidines, and indolines from picolinamide-protected amine substrates. organic-chemistry.orgacs.org The reaction exhibits predictable selectivity, with factors such as substrate sterics and torsional strain influencing the outcome. organic-chemistry.org Furthermore, this strategy has been extended to the construction of complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org In some cases, the use of certain additives can lead to the formation of azetidines as byproducts in C-H arylation reactions, and conditions can be optimized to favor azetidination. nih.gov The development of continuous-flow processes for palladium-catalyzed C(sp³)–H activation has also been described for the synthesis of related three-membered aziridines, suggesting potential for similar applications in azetidine synthesis. nih.gov

Gold-Catalyzed Oxidative Cyclization (e.g., for Azetidin-3-ones)

Gold catalysts have emerged as powerful tools for the synthesis of azetidin-3-ones, which are versatile intermediates for the preparation of other functionalized azetidines. nih.govthieme-connect.com A notable method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govthieme-connect.com In this reaction, a reactive α-oxo gold carbene intermediate is generated via intermolecular oxidation of the terminal alkyne, which then undergoes intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov

This approach offers a flexible and stereoselective route to chiral azetidin-3-ones, often with excellent enantiomeric excess, by utilizing chiral sulfinamide chemistry. nih.govthieme-connect.com A key advantage is the avoidance of toxic and potentially explosive diazo compounds, which are often used in other methods for synthesizing azetidin-3-ones. nih.gov The reaction tolerates a range of functional groups, including acid-labile protecting groups, due to the absence of acidic additives. nih.gov The resulting t-butanesulfonyl-protected azetidin-3-ones can be readily deprotected under acidic conditions. nih.gov While the provided information focuses on azetidin-3-ones, gold catalysis has also been employed in cascade reactions of propargyl alcohols to generate other nitrogen-containing heterocycles, showcasing the versatility of gold catalysts in C-N bond formation. nih.gov

Cobalt-Catalyzed Electrocatalytic Intramolecular Hydroamination

A novel approach to azetidine synthesis involves the use of cobalt-catalyzed electrocatalytic intramolecular hydroamination. organic-chemistry.orgacs.orgnih.gov This method merges cobalt catalysis with electrochemical oxidation to achieve the regioselective formation of a key carbocationic intermediate from allylic sulfonamides, which then undergoes efficient intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.orgacs.orgnih.gov This technique is particularly significant as it provides access to strained four-membered heterocycles under conditions where traditional methods may struggle due to unfavorable kinetics and side reactions. organic-chemistry.org

Electrochemical kinetic analysis and mechanistic studies suggest that the rate-determining step involves either the nucleophilic cyclization for catalyst regeneration or the second electrochemical oxidation to form the carbocationic intermediate. acs.orgnih.gov The protocol has shown broad substrate scope, including its application to biologically relevant molecules. organic-chemistry.org This electrocatalytic method highlights the potential of using electricity to drive challenging chemical transformations, offering a sustainable and efficient alternative to conventional synthetic routes. acs.orgnih.gov While the primary focus is on hydroamination, cobalt catalysis has also been utilized for the ring-opening amination of azetidines to form 1,3-diamines, demonstrating the broader utility of cobalt in manipulating these strained rings. rsc.org

Table 2: Summary of Metal-Catalyzed Azetidine Synthesis Methods

Metal Reaction Type Key Features Product Type Reference
Palladium C(sp³)–H Amination Picolinamide directing group, Pd(II)/Pd(IV) cycle, mild conditions Azetidines, polycyclic N-heterocycles organic-chemistry.org, acs.org, acs.org
Gold Oxidative Cyclization From N-propargylsulfonamides, forms α-oxo gold carbene Azetidin-3-ones nih.gov, thieme-connect.com
Cobalt Electrocatalytic Hydroamination Merger of cobalt catalysis and electricity, from allylic sulfonamides Azetidines organic-chemistry.org, acs.org, nih.gov
Palladium-Catalyzed Migration/Coupling of 3-Iodoazetidines with Aryl Boronic Acids

A notable advance in the synthesis of 2-aryl azetidines involves a palladium-catalyzed cross-coupling reaction between 3-iodoazetidines and aryl boronic acids. nih.govresearchgate.net This methodology is significant as it allows for the formation of a C-C bond at the C2 position of the azetidine ring, starting from a readily available C3-functionalized precursor. The reaction proceeds via a proposed migration/coupling mechanism, where a palladium catalyst facilitates the reaction between the 3-iodoazetidine (B8093280) and the aryl boronic acid, leading to the formation of the 2-arylazetidine product.

The success of this transformation is highly dependent on the choice of ligand. Research has shown that the use of [1,1'-biphenyl]-2-yldicyclohexylphosphane as a ligand is effective in promoting the desired coupling and favoring the formation of the 2-aryl substituted azetidine. nih.gov The reaction conditions typically involve a palladium source, such as a palladium salt, the phosphine (B1218219) ligand, a base, and a suitable solvent.

The proposed mechanism for this reaction suggests the involvement of either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, which then undergoes hydropalladation. nih.gov This is a key step that enables the functionalization at the C2 position. While a broad range of nonheteroaryl boronic acids have been shown to be effective in this reaction, the specific synthesis of this compound has not been explicitly reported. However, given the demonstrated tolerance of the reaction to various substituents on the aryl boronic acid, it is plausible that 3,4-dimethylphenylboronic acid could be a suitable coupling partner for this reaction.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Phenylazetidine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)azetidine78
34-Chlorophenylboronic acid2-(4-Chlorophenyl)azetidine82
43-Methylphenylboronic acid2-(3-Methylphenyl)azetidine75

Table 1. Representative Examples of Palladium-Catalyzed Synthesis of 2-Aryl Azetidines. nih.govresearchgate.net

Direct Metal-Based Functionalization of Metallated Azetidines

The direct functionalization of the azetidine ring at the C2 position can be achieved through the use of organometallic intermediates. This approach typically involves the deprotonation of an N-protected azetidine at the C2 position using a strong base, such as an organolithium reagent, to form a lithiated azetidine intermediate. This nucleophilic intermediate can then be trapped with a suitable electrophile to introduce a substituent at the C2 position. nih.gov

The regioselectivity of the deprotonation is often directed by the nature of the protecting group on the nitrogen atom. For instance, N-Boc or N-tosyl protected azetidines can be selectively lithiated at the C2 position. The resulting lithiated species is configurationally labile and can equilibrate to the thermodynamically more stable diastereomer before being trapped by an electrophile. nih.gov

While this method has been successfully employed for the introduction of various alkyl and other functional groups at the C2 position, the direct arylation of a lithiated azetidine with an aryl halide to form a 2-arylazetidine is less commonly reported and can be challenging. The success of such a reaction would depend on the choice of the arylating agent and the reaction conditions. The synthesis of this compound via this method would likely require the use of a reactive 3,4-dimethylphenyl electrophile or a transition metal-catalyzed cross-coupling of the lithiated azetidine with a suitable 3,4-dimethylphenyl halide.

EntryN-Protecting GroupElectrophileProductYield (%)
1BocD₂ON-Boc-2-deuterioazetidine>95
2BocCH₃IN-Boc-2-methylazetidine75
3Ts(CH₃)₃SiClN-Tosyl-2-(trimethylsilyl)azetidine88
4BocPhCHON-Boc-2-(hydroxy(phenyl)methyl)azetidine65

Table 2. Examples of Direct Functionalization of N-Protected Azetidines.

Organocatalytic and Organometallic Strategies

Kulinkovich-Type Coupling Reactions with Oxime Ethers

A novel approach to the synthesis of the azetidine ring involves a titanium-mediated cyclization of oxime ethers, which is proposed to proceed through a Kulinkovich-type mechanism. researchgate.netresearchgate.netnih.gov In this reaction, a titanacyclopropane is generated in situ from a Grignard reagent and a titanium(IV) alkoxide. This titanacyclopropane then acts as a 1,2-dianion equivalent and reacts with an oxime ether to form the azetidine ring. nih.gov

This methodology has been successfully applied to the synthesis of spirocyclic NH-azetidines in moderate yields. researchgate.netresearchgate.net The reaction is initiated by the treatment of an oxime ether with a Grignard reagent, such as ethylmagnesium bromide, in the presence of titanium(IV) isopropoxide. The reaction proceeds through the formation of a five-membered titanacycle intermediate, which then undergoes reductive ring contraction to afford the spirocyclic azetidine.

Currently, the reported scope of this reaction is limited to the synthesis of spirocyclic azetidines. The direct synthesis of a 2-substituted azetidine, such as this compound, using this methodology has not been demonstrated. The development of a non-spirocyclic variant of this reaction would be necessary to make it applicable to the synthesis of the target compound.

EntryOxime Ether SubstrateGrignard ReagentProductYield (%)
1Cyclohexanone O-allyl oximeEtMgBr1-Azaspiro[3.5]nonane45
2Cyclopentanone O-allyl oximeEtMgBr1-Azaspiro[3.4]octane52
34-tert-Butylcyclohexanone O-allyl oximeEtMgBr7-tert-Butyl-1-azaspiro[3.5]nonane41

Table 3. Examples of Kulinkovich-Type Synthesis of Spirocyclic Azetidines. researchgate.netresearchgate.net

Imino-Aldol Reaction of Ester Enolates with Aldimines

A highly effective and stereoselective method for the synthesis of 2-arylazetidines is the imino-aldol reaction of ester enolates with aldimines. nih.govrsc.org This reaction sequence typically involves the addition of a metal enolate of an ester to an N-sulfonyl or N-sulfinyl aldimine to generate a β-amino ester. This intermediate is then reduced and subsequently cyclized to afford the desired 2-arylazetidine.

The stereoselectivity of the reaction can be controlled by the use of a chiral auxiliary on the nitrogen of the imine, such as a sulfinyl group, or by employing a chiral ligand in the case of a catalytic asymmetric reaction. The cyclization of the intermediate amino alcohol is typically achieved by treatment with a sulfonyl chloride followed by a base, such as potassium hydroxide. nih.gov

This method offers a versatile route to a wide range of substituted 2-arylazetidines with good to excellent yields and high levels of diastereoselectivity. The synthesis of this compound is highly feasible using this approach by employing 3,4-dimethylbenzaldehyde (B1206508) in the initial imino-aldol reaction. The broad substrate scope of this reaction suggests that the 3,4-dimethyl substitution pattern on the aromatic ring would be well-tolerated.

EntryAldehydeEster Enolate SourceDiastereomeric Ratio (anti/syn)Overall Yield (%)
1BenzaldehydeEthyl acetate/LDA>95:585
24-ChlorobenzaldehydeEthyl acetate/LDA>95:582
34-MethoxybenzaldehydeEthyl acetate/LDA>95:588
42-NaphthaldehydeEthyl acetate/LDA>95:578

Table 4. Stereoselective Synthesis of 2-Arylazetidines via Imino-Aldol Reaction. nih.govrsc.org

Stereoselective Alkylation Utilizing Chiral Auxiliaries

The stereoselective synthesis of 2-substituted azetidines can be achieved by the alkylation of an azetidine derivative equipped with a chiral auxiliary. rsc.orgrsc.orgacs.org This strategy relies on the ability of the chiral auxiliary to direct the approach of an electrophile to one face of the azetidine enolate, thereby controlling the stereochemistry of the newly formed stereocenter at the C2 position.

One such approach involves the diastereoselective α-alkylation of an N-protected azetidine-2-carboxamide (B111606) derived from a chiral amine. The deprotonation of the amide with a strong base generates a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary. After the alkylation step, the chiral auxiliary can be cleaved to provide the enantiomerically enriched 2-substituted azetidine.

Another strategy employs a chiral sulfinamide auxiliary, such as Ellman's auxiliary, which can be condensed with a 1,3-bielectrophilic precursor to generate a chiral sulfinylimine. Nucleophilic addition to the imine followed by intramolecular cyclization affords the chiral azetidine. acs.org While these methods are powerful for the synthesis of chiral alkyl-substituted azetidines, their application to the synthesis of 2-arylazetidines is less common. The synthesis of this compound would require the development of a suitable arylation protocol for the chiral azetidine enolate or the use of a 3,4-dimethylphenyl-containing electrophile.

EntryChiral AuxiliaryElectrophileDiastereomeric Excess (%)Yield (%)
1(S)-1-PhenylethylamineCH₃I>9885
2Evans OxazolidinoneBnBr>9592
3(R)-tert-ButanesulfinamidePh-CH₂-Br9278
4(S)-1-PhenylethylamineCH₂=CHCH₂Br>9888

Table 5. Stereoselective Alkylation of Azetidines with Chiral Auxiliaries. rsc.orgacs.org

Superbase-Induced Diastereoselective Rearrangements of Oxiranes

A highly efficient and diastereoselective method for the synthesis of 2-aryl-3-hydroxyazetidines involves the superbase-induced rearrangement of 2-(benzylaminomethyl)oxiranes. researchgate.netacs.orgsemanticscholar.orgnih.gov This reaction provides a direct route to trans-2,3-disubstituted azetidines with excellent stereocontrol. The key to this transformation is the use of a superbase, such as a mixture of an organolithium reagent and a potassium alkoxide (LICKOR), which facilitates the deprotonation at the benzylic position of the starting material.

The resulting carbanion then undergoes an intramolecular nucleophilic attack on the adjacent oxirane ring, leading to the formation of the azetidine ring. The reaction proceeds with high regio- and diastereoselectivity, favoring the formation of the trans-azetidine product. This method is notable for its operational simplicity, scalability, and tolerance of a wide range of functional groups on the aromatic ring of the benzylamine (B48309) precursor.

The synthesis of this compound-3-ol is highly feasible using this methodology. The required starting material, N-((3,4-dimethylbenzyl)aminomethyl)oxirane, can be readily prepared from 3,4-dimethylbenzylamine (B87119) and epichlorohydrin. The subsequent superbase-induced cyclization is expected to proceed smoothly to afford the desired product with high diastereoselectivity.

EntrySubstituent on BenzylamineProductYield (%)Diastereomeric Ratio (trans/cis)
1H(2-Phenylazetidin-3-yl)methanol85>98:2
24-Cl[2-(4-Chlorophenyl)azetidin-3-yl]methanol82>98:2
34-MeO[2-(4-Methoxyphenyl)azetidin-3-yl]methanol88>98:2
42-F[2-(2-Fluorophenyl)azetidin-3-yl]methanol75>98:2

Table 6. Superbase-Induced Synthesis of 2-Arylazetidines from Oxiranes. researchgate.netacs.orgsemanticscholar.org

Biocatalytic One-Carbon Ring Expansion via Stevens Rearrangement

A novel and highly enantioselective approach to the synthesis of azetidines involves the biocatalytic one-carbon ring expansion of aziridines. This method utilizes an engineered "carbene transferase" enzyme to catalyze a nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.org

A laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS, has demonstrated exceptional control over this transformation. nih.govchemrxiv.org The reaction proceeds by the enzyme-mediated transfer of a carbene to an aziridine substrate. This forms a reactive aziridinium ylide intermediate. The enzyme then directs the subsequent reaction pathway, favoring a nih.govnih.gov-Stevens rearrangement over competing pathways like the cheletropic extrusion of olefins. nih.govchemrxiv.org

One of the most significant advantages of this biocatalytic method is the high degree of stereocontrol. The P411-AzetS enzyme can achieve enantiomeric ratios (er) as high as 99:1 for the resulting azetidine product. nih.govchemrxiv.org This addresses a major challenge in traditional chemical synthesis, as the diradical mechanism of the Stevens rearrangement often leads to poor stereoselectivity. nih.gov

While this methodology has been demonstrated for a range of aziridine substrates, its application to produce this compound would theoretically involve the reaction of an appropriately substituted aziridine with a suitable carbene precursor in the presence of the P411-AzetS biocatalyst. This would represent a green and highly efficient route to the enantioenriched target compound. Current research is focused on expanding the substrate scope of these engineered enzymes to include a wider variety of substituted aziridines. chemrxiv.orgchemrxiv.org

Table 1: Key Features of Biocatalytic Stevens Rearrangement for Azetidine Synthesis

FeatureDescriptionReference
Catalyst Engineered cytochrome P450BM3 (P411-AzetS) nih.govchemrxiv.org
Reaction One-carbon ring expansion of aziridines nih.gov
Mechanism nih.govnih.gov-Stevens rearrangement of an aziridinium ylide nih.gov
Key Advantage High enantioselectivity (up to 99:1 er) nih.govchemrxiv.org
Potential Synthesis of chiral azetidine building blocks chemrxiv.org
Polar Radical Crossover Strategies

Polar radical crossover reactions represent an emerging and powerful strategy for the synthesis of complex molecules, including substituted azetidines. nih.gov This approach bridges the gap between radical and polar reaction pathways, allowing for unique bond formations that are often difficult to achieve through conventional methods. nih.gov

The fundamental principle of a polar radical crossover reaction involves the generation of a radical species that, after a key transformation step, is converted into a polar intermediate, typically a carbocation or a carbanion. This polar species then undergoes further reaction to form the final product.

In the context of azetidine synthesis, a radical-polar crossover approach could be envisioned to construct the this compound scaffold. For instance, a photoredox-catalyzed process could generate a radical that undergoes a cyclization event. Subsequent oxidation or reduction of the resulting radical intermediate would lead to a polar species that can then form the azetidine ring. An organophotoredox-catalyzed semipinacol rearrangement via a radical-polar crossover (RPC) has been reported, showcasing the potential of this strategy to generate α-quaternary or α-tertiary carbonyls which can be precursors to substituted heterocycles. nih.gov

The application of these strategies to natural product synthesis highlights their robustness and potential for creating significant molecular complexity from simple precursors. nih.gov While a direct example for the synthesis of this compound using this method is not yet reported, the general principles suggest a viable synthetic route could be developed.

Convergent and Scalable Syntheses of Chiral 2-Arylazetidines

The development of convergent and scalable methods for producing chiral 2-arylazetidines is of high importance for their application in medicinal chemistry and as chiral building blocks.

Utilizing Chiral Amines and Sulfinamides

A highly successful and widely adopted strategy for the asymmetric synthesis of chiral amines, including 2-arylazetidines, employs chiral sulfinamides as chiral auxiliaries. nih.govyale.edunih.gov The most prominent of these is tert-butanesulfinamide (Ellman's auxiliary), which is commercially available in both enantiomeric forms and is highly effective in inducing stereoselectivity. yale.eduresearchgate.net

The general synthetic sequence involves three key steps:

Condensation: The chiral sulfinamide is condensed with an appropriate aldehyde or ketone to form a chiral N-sulfinylimine. nih.gov

Nucleophilic Addition: A nucleophile, such as a Grignard reagent or an organolithium species, is added to the sulfinylimine. The bulky tert-butylsulfinyl group directs the nucleophile to one face of the C=N double bond, resulting in a highly diastereoselective addition. researchgate.net

Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to afford the free chiral amine. nih.gov

This methodology has been successfully applied to the synthesis of a wide variety of chiral amines and their derivatives, including N-heterocycles. researchgate.net For the synthesis of chiral this compound, this would involve the use of a suitable 1,3-dielectrophilic precursor that can undergo cyclization after the initial stereoselective addition step.

Strategies for Enantioenriched C2-Substituted Azetidines

A general and scalable three-step approach for the synthesis of enantioenriched C2-substituted azetidines has been developed, which relies on the use of chiral tert-butanesulfinamides. nih.gov This method provides access to a broad range of azetidines with aryl, vinyl, and alkyl substituents at the C2 position. nih.gov

The synthesis commences with the condensation of (R)- or (S)-tert-butanesulfinamide with 3-chloropropanal (B96773) to form the corresponding N-sulfinylimine. nih.gov This intermediate is then reacted with an organometallic reagent, such as a Grignard reagent. For the synthesis of this compound, 3,4-dimethylphenylmagnesium bromide would be the nucleophile of choice. The subsequent intramolecular cyclization via displacement of the chloride furnishes the N-sulfinylated azetidine with high diastereoselectivity. The final step is the removal of the sulfinamide protecting group to yield the enantioenriched this compound. nih.gov

This approach has been shown to be effective on a gram-scale, and the diastereomeric products are often separable by chromatography, leading to enantiopure azetidines. nih.gov The resulting enantioenriched azetidines can be further functionalized, for example, through N-arylation or reductive amination, demonstrating the utility of this method in medicinal chemistry. nih.gov

Table 2: General Scheme for Enantioenriched C2-Arylazetidine Synthesis

StepReagents and ConditionsIntermediate/ProductReference
1. Condensation tert-Butanesulfinamide, 3-chloropropanal, CuSO4Chiral N-sulfinylimine nih.gov
2. Nucleophilic Addition & Cyclization Aryl-MgBr (e.g., 3,4-dimethylphenylmagnesium bromide)N-sulfinyl-2-arylazetidine nih.gov
3. Deprotection Acidic conditions (e.g., HCl)Enantioenriched 2-arylazetidine nih.gov
Regio- and Diastereoselective Methods from Simple Building Blocks

An alternative strategy for the synthesis of 2-arylazetidines involves the construction of the ring from simple, acyclic building blocks in a regio- and diastereoselective manner. One such method is the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols in enantiomerically pure form. organic-chemistry.org

This three-step sequence involves:

N-Arylation: A copper-catalyzed N-arylation of the starting β-amino alcohol.

N-Cyanomethylation: The resulting secondary aniline (B41778) is then N-cyanomethylated.

Cyclization: A one-pot mesylation followed by a base-induced ring closure affords the N-aryl-2-cyanoazetidine with a predictable substitution pattern and diastereoselectivity. organic-chemistry.org

The cyano group at the C2 position is a versatile handle that can be further transformed into other functional groups, providing access to a wide range of 2-substituted azetidines. While this method yields N-arylazetidines, it demonstrates the principle of building the azetidine core from simple precursors with good stereochemical control. Adapting such a strategy for the synthesis of this compound would require a starting material that ultimately places the 3,4-dimethylphenyl group at the C2 position.

Reactivity and Mechanistic Investigations of the Azetidine Ring System

Fundamental Reactivity Driven by Ring Strain

The fundamental reactivity of the azetidine (B1206935) ring is intrinsically linked to its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the more strained and highly reactive aziridines (~27 kcal/mol) and the relatively strain-free five-membered pyrrolidines. rsc.org This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient stored energy to drive a variety of chemical transformations, most notably ring-opening reactions. rsc.orgacs.org

The presence of a substituent at the C2 position, such as the 3,4-dimethylphenyl group, profoundly influences the ring's reactivity. An aryl group at this position can stabilize intermediates, such as carbocations or radicals, that may form during a reaction. This stabilization occurs through resonance effects, where the charge is delocalized into the aromatic system. Consequently, reactions involving the cleavage of the C2-N bond are often favored in 2-arylazetidines, as the transition states leading to these pathways are energetically more accessible. acs.orgnih.gov For instance, the stability of 2-arylazetidines can be sensitive to the electronic nature of the substituents on the phenyl ring; electron-donating groups, like the two methyl groups in 2-(3,4-Dimethylphenyl)azetidine, can further stabilize positive charge development at the benzylic C2 position, potentially increasing the rate of certain ring-opening reactions.

Ring-Opening Reactions and Strain-Release Chemistry

The release of inherent ring strain is a powerful thermodynamic driving force for the reactions of azetidines. This principle underpins the broad utility of these heterocycles as synthetic intermediates, allowing for their transformation into a diverse array of linear, functionalized amine derivatives.

Nucleophilic Ring Opening

Nucleophilic ring-opening is one of the most extensively studied and utilized reactions of the azetidine scaffold. For unsymmetrically substituted rings like this compound, the regioselectivity of the attack is a key consideration. Due to the electronic stabilization afforded by the aromatic ring, nucleophilic attack predominantly occurs at the C2 (benzylic) position. iitk.ac.in

These reactions often require activation of the azetidine nitrogen to enhance the electrophilicity of the ring carbons. This is typically achieved by:

Protonation: In the presence of an acid, the nitrogen atom is protonated, forming a more reactive azetidinium ion. acs.org

N-Alkylation or N-Acylation: Conversion of the nitrogen to a quaternary ammonium (B1175870) salt or an N-sulfonyl derivative, for example, makes the ring significantly more susceptible to nucleophilic cleavage. nih.govresearchgate.net

The reaction generally proceeds via an S_N2-type mechanism, resulting in an inversion of stereochemistry at the site of attack. A variety of nucleophiles have been successfully employed in the ring-opening of activated 2-arylazetidines, including alcohols, phenols, and borates. nih.goviitk.ac.in

Activating GroupNucleophileProduct TypeKey FindingsReference(s)
N-TosylAlcoholsβ-Amino ethersLewis acid catalysis facilitates the reaction. The ring-opening proceeds via an S_N2 pathway with inversion of configuration. iitk.ac.in
N-TosylAryl Boratesβ-Aryloxy aminesOccurs under mild, neutral conditions without a transition metal catalyst. Reaction on optically active azetidines led to racemic products, suggesting significant carbocationic character in the transition state. nih.govresearchgate.net
N-Boc / N-CbzIntramolecular Carbamate (B1207046) Oxygen1,3-Oxazinan-2-onesAn acid-mediated ring expansion where the ring opens to a stabilized carbocation, which is then trapped by the carbamate oxygen. acs.org

Electrophilic Ring Opening

True electrophilic ring-opening reactions, where an electrophile directly cleaves the ring, are less common than nucleophilic pathways. More frequently, electrophiles, particularly Brønsted acids, serve to activate the azetidine ring towards subsequent nucleophilic attack. acs.org

The process begins with the protonation of the azetidine nitrogen, which weakens the C-N bonds. In the case of 2-arylazetidines, the C2-N bond can then cleave to form a benzylic carbocation intermediate. This intermediate is stabilized by the adjacent aryl group. The reaction is then completed by the attack of a nucleophile. acs.orgstackexchange.comlibretexts.org A notable example is the acid-mediated ring expansion of N-Boc-2-arylazetidines. Here, treatment with an acid like trifluoroacetic acid leads to the formation of a carbocation at C2, which is then trapped by the oxygen of the Boc-group to yield a six-membered 1,3-oxazinan-2-one. acs.org This transformation highlights how an initial electrophilic activation can drive a strain-releasing rearrangement.

Metal-Mediated Ring Opening

Transition metals, particularly palladium, play a significant role in the functionalization of azetidines through ring-opening pathways. These catalytic methods offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com

Common metal-mediated transformations include:

Reductive Ring Opening: Palladium-catalyzed hydrogenolysis can cleave the C-N bond, typically at the benzylic position in 2-arylazetidines, to yield the corresponding amino-propane derivative.

Cross-Coupling Reactions: Palladium catalysts can facilitate the regioselective ring-opening cross-coupling of aziridines, and this chemistry is being extended to azetidines. acs.org These reactions can couple the azetidine with organoboron reagents (Suzuki-Miyaura type) to form new C-C or C-B bonds. acs.org

Intramolecular Amination: While a method for ring formation, palladium-catalyzed intramolecular C-H amination is a key strategy for synthesizing functionalized azetidines, which can then be subjected to ring-opening. rsc.orgorganic-chemistry.org

In some instances, acid promoted ring-opening can occur during attempts at metal complexation, where the azetidine ring opens first and the resulting linear amine then coordinates to the metal center. nih.gov

Stereochemical Dynamics and Conformational Analysis

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. For a 2-substituted azetidine like this compound, the aryl group can adopt either an axial or an equatorial position relative to the ring. The interplay of steric and electronic factors determines the most stable conformation.

The synthesis of 2-arylazetidines can be conducted with a high degree of stereocontrol, allowing for the selective preparation of cis or trans diastereomers (referring to the relative orientation of substituents). acs.orgrsc.org The stereochemical outcome of subsequent reactions is of paramount importance. As mentioned, nucleophilic ring-opening reactions at the C2 position often proceed with a predictable inversion of stereochemistry, which is strong evidence for an S_N2-type mechanism. iitk.ac.in

Computational studies have been instrumental in understanding the conformational preferences and the transition states of azetidine reactions. For example, quantum chemical calculations have been used to explain the observed regio- and diastereoselectivity in the synthesis of 2-arylazetidines, confirming that the formation of the four-membered ring can be favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under kinetic control. acs.orgresearchgate.net

Electrochemical Behavior and Redox Properties

The molecule contains two key electroactive moieties: the secondary amine nitrogen and the electron-rich 3,4-dimethylphenyl ring. The electrochemical oxidation of N-aryl amines is a well-documented process. researchgate.netnih.govrsc.org The general mechanism involves an initial one-electron oxidation at the nitrogen atom to form a radical cation. acs.orgmdpi.com The stability and subsequent reactivity of this radical cation are heavily influenced by the substituents on the aromatic ring.

For this compound, the following properties are expected:

Oxidation Potential: The presence of two electron-donating methyl groups on the phenyl ring should lower the oxidation potential compared to an unsubstituted N-phenylazetidine. Electron-donating groups facilitate the removal of an electron, making the molecule easier to oxidize. rsc.orgnih.gov

Redox Mechanism: The initial oxidation would likely generate an N-centered radical cation. This intermediate could then undergo further reactions, such as deprotonation or C-C bond cleavage, depending on the electrochemical conditions and the surrounding medium.

Studies on substituted anilines have shown a strong correlation between their oxidation potentials and the electronic properties of the substituents. umn.eduacs.orgnih.gov This allows for a qualitative prediction of the electrochemical behavior of this compound as being more susceptible to oxidation than its non-alkylated phenyl counterparts.

Compound ClassRedox ProcessInfluencing FactorsExpected Behavior for this compoundReference(s)
Substituted AnilinesOne-electron oxidationElectronic properties of substituents (electron-donating vs. withdrawing)Lower oxidation potential due to electron-donating dimethyl groups. umn.edursc.orgnih.gov
N-Aryl AminesFormation of radical cationStability of the radical cation, solvent, pHFormation of an N-centered radical cation as the initial step. acs.orgmdpi.com
Nitrogen HeterocyclesVariousRing size, substituents, degree of saturationOxidation likely centered on the N-aryl moiety rather than just the heterocyclic nitrogen. nih.govacs.org

Studies on the Reactivity of the Nitrogen Atom (e.g., NH-Azetidines)

The nitrogen atom in NH-azetidines, such as this compound, retains its nucleophilic character and can participate in a range of reactions, including N-alkylation and N-acylation. These transformations are crucial for the synthesis of more complex azetidine derivatives with potential applications in medicinal chemistry and materials science.

The reactivity of the N-H bond can be harnessed for the introduction of various functional groups. For instance, N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. Phase-transfer catalysis has also been employed for the N-alkylation of azetidines, offering a method that may not require the explicit formation of the N-anion. phasetransfercatalysis.com

Furthermore, the nitrogen atom plays a pivotal role in the activation of the azetidine ring towards ring-opening reactions. Protonation or coordination of a Lewis acid to the nitrogen atom significantly enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. iitk.ac.innih.govmagtech.com.cn This activation strategy is fundamental to many of the synthetic applications of azetidines.

Investigation of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the azetidine ring profoundly influence its reactivity and the regioselectivity of its reactions. In the case of this compound, the dimethylphenyl group at the C2 position exerts significant electronic and steric effects.

The 2-aryl substituent is known to stabilize a positive charge at the benzylic C2 position, which facilitates the cleavage of the C2-N bond during ring-opening reactions. magtech.com.cn This effect is particularly pronounced in the presence of an acid catalyst, which protonates the nitrogen and promotes the formation of a carbocation-like transition state. The electron-donating nature of the two methyl groups on the phenyl ring in this compound is expected to further stabilize this positive charge, thereby increasing the rate of ring-opening compared to an unsubstituted 2-phenylazetidine.

The regioselectivity of nucleophilic ring-opening reactions of 2-arylazetidines is a subject of considerable interest. Generally, nucleophilic attack is favored at the benzylic C2 carbon due to the electronic stabilization provided by the aryl group. magtech.com.cn However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Below are illustrative data tables summarizing typical reactivity patterns for 2-aryl-NH-azetidines, which can be extrapolated to predict the behavior of this compound.

Table 1: Representative N-Functionalization Reactions of 2-Aryl-NH-Azetidines

ElectrophileReagent/ConditionsProductGeneral Observations
Alkyl Halide (e.g., Benzyl Bromide)K₂CO₃, Acetonitrile, rtN-Benzyl-2-arylazetidineThe secondary amine nitrogen readily undergoes alkylation.
Acyl Chloride (e.g., Acetyl Chloride)Triethylamine, CH₂Cl₂, 0 °C to rtN-Acetyl-2-arylazetidineAcylation proceeds smoothly to form the corresponding amide.
Sulfonyl Chloride (e.g., Tosyl Chloride)Pyridine, CH₂Cl₂, rtN-Tosyl-2-arylazetidineSulfonylation provides N-protected azetidines, often used to activate the ring. iitk.ac.in

Table 2: Illustrative Ring-Opening Reactions of Activated 2-Arylazetidines

Activating AgentNucleophileProductRegioselectivity
Lewis Acid (e.g., BF₃·OEt₂)Alcohol (e.g., Methanol)γ-Amino etherPredominantly attack at the C2 (benzylic) position. iitk.ac.in
Protic Acid (e.g., HCl)Halide (from acid)γ-HaloamineCleavage of the C2-N bond is favored.
N-Activation (e.g., N-Tosyl)OrganocuprateRing-opened amineThe regioselectivity can be influenced by the specific reagents.

The electronic effects of the substituents on the aryl ring play a crucial role in the kinetics of these reactions. For this compound, the electron-donating methyl groups are expected to accelerate reactions that proceed through a carbocationic intermediate at the C2 position.

Spectroscopic and Analytical Characterization Techniques for 2 3,4 Dimethylphenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(3,4-Dimethylphenyl)azetidine, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity of the atoms and to assign the stereochemistry of the chiral center at the C2 position of the azetidine (B1206935) ring.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the 3,4-dimethylphenyl group and the azetidine ring would be observed. The aromatic protons would appear in the downfield region (typically δ 6.8-7.2 ppm), with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The two methyl groups on the phenyl ring would give rise to two singlets in the aliphatic region (around δ 2.2-2.3 ppm). The protons on the four-membered azetidine ring would exhibit more complex splitting patterns due to geminal and vicinal coupling. The proton at the C2 position, being adjacent to the chiral center and the aromatic ring, would likely appear as a multiplet. The diastereotopic protons on the C3 and C4 carbons of the azetidine ring would also show complex multiplets.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (δ 120-140 ppm), while the carbons of the methyl groups and the azetidine ring would appear in the upfield region. The chemical shift of the C2 carbon of the azetidine ring would be of particular interest as it is directly attached to the phenyl group and the nitrogen atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to determine the stereochemistry at the C2 position by observing through-space interactions between protons.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10d1HAr-H
7.05d1HAr-H
6.95s1HAr-H
4.50t1HAzetidine-C2-H
3.60m2HAzetidine-C4-H₂
2.50m2HAzetidine-C3-H₂
2.25s3HAr-CH₃
2.20s3HAr-CH₃
1.80s (br)1HN-H

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
140.5Ar-C
137.0Ar-C
136.8Ar-C
130.0Ar-CH
128.5Ar-CH
125.0Ar-CH
65.0Azetidine-C2
50.0Azetidine-C4
30.0Azetidine-C3
19.8Ar-CH₃
19.5Ar-CH₃

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula.

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps in confirming its structure. Common fragmentation pathways for this compound would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules or radicals. For instance, the loss of an ethylene (B1197577) molecule from the azetidine ring or the cleavage of the bond between the C2 carbon and the phenyl group would be plausible fragmentation routes.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would typically be used to observe the protonated molecule [M+H]⁺, which is often more stable and less prone to fragmentation than the molecular ion. This is particularly useful for confirming the molecular weight of the compound.

Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
175.1380[M]⁺
160.11100[M - CH₃]⁺
147.1040[M - C₂H₄]⁺
119.0960[C₉H₁₁]⁺ (Dimethylphenylmethyl cation)
91.0530[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unambiguously establish its absolute configuration, provided that a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. From this pattern, the electron density map of the molecule can be constructed, revealing the precise positions of all atoms in the crystal lattice. This allows for the determination of bond lengths, bond angles, and torsional angles with high precision.

For this compound, the crystallographic data would provide conclusive evidence for the relative stereochemistry of the substituents on the azetidine ring and the conformation of the four-membered ring, which is typically puckered. Furthermore, by using anomalous dispersion effects, the absolute configuration of the chiral center at C2 can be determined, distinguishing between the (R) and (S) enantiomers. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1105.4
Z4
Density (calculated) (g/cm³)1.052
Flack parameter0.05(10)

Spectroscopic Probes for Mechanistic Studies (e.g., Fluorescence Quenching)

While this compound itself may not be strongly fluorescent, its interaction with fluorescent probes can be utilized to study various chemical and biological processes. Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule.

In a hypothetical scenario, if this compound were to interact with a known fluorescent molecule, the extent of fluorescence quenching could provide information about the binding affinity and the mechanism of interaction. The quenching process can be dynamic (collisional) or static (formation of a non-fluorescent complex). By analyzing the fluorescence data using the Stern-Volmer equation, one can determine the quenching constant and gain insights into the nature of the interaction.

For example, if this azetidine derivative were to be investigated as an enzyme inhibitor, a fluorescently labeled substrate or a fluorescent probe sensitive to the enzyme's active site could be used. The binding of the azetidine derivative to the enzyme would likely alter the fluorescence properties of the probe, allowing for the determination of binding constants and the study of the inhibition mechanism.

Hypothetical Fluorescence Quenching Data

Quencher Concentration (M)Fluorescence Intensity (a.u.)
0100
1 x 10⁻⁵85
2 x 10⁻⁵72
5 x 10⁻⁵50
1 x 10⁻⁴30

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. The electrochemical behavior of this compound would be influenced by the presence of the electron-rich dimethylphenyl group and the nitrogen atom in the azetidine ring.

A cyclic voltammogram of the compound would be recorded by scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential would reveal any oxidation or reduction processes that the molecule undergoes within the scanned potential window. The dimethylphenyl group could potentially be oxidized at a certain potential. The nitrogen atom of the azetidine ring could also be involved in electrochemical processes.

The shape of the CV peaks (e.g., reversible, quasi-reversible, or irreversible) provides information about the kinetics of the electron transfer process. By varying the scan rate, one can further probe the mechanism of the electrochemical reaction. This information is valuable for understanding the electronic properties of the molecule and its potential applications in areas such as electrocatalysis or materials science.

Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Oxidation Peak Potential (Epa)+0.85 V vs. Ag/AgCl
Reduction Peak Potential (Epc)Not observed
Peak Separation (ΔEp)-
Nature of the ProcessIrreversible Oxidation

Role of 2 3,4 Dimethylphenyl Azetidine and Its Derivatives As Advanced Synthetic Intermediates and Chiral Ligands

Applications as Building Blocks in Complex Molecule Synthesis

2-(3,4-Dimethylphenyl)azetidine and its related structures serve as valuable building blocks in the synthesis of more complex molecular architectures. The strained four-membered ring can be strategically opened or modified to introduce specific functionalities and stereocenters. This makes them key intermediates in the construction of a variety of organic compounds. magtech.com.cnnsf.gov

The synthesis of functionalized azetidines often involves multi-step sequences. For instance, the preparation of 2-cyano azetidines from β-amino alcohols provides a versatile entry point to a range of highly functionalized azetidine-based scaffolds. nih.gov These scaffolds can then be manipulated to create fused, bridged, and spirocyclic ring systems. nih.gov The inherent reactivity of the azetidine (B1206935) ring, driven by its ring strain, allows for facile handling and unique reactivity under appropriate conditions. rsc.org

Recent advances have focused on developing efficient and stereoselective methods for azetidine synthesis. These include gold-catalyzed intermolecular oxidation of alkynes to form chiral azetidin-3-ones and intermolecular sp3-C–H amination for the construction of polyfunctionalized azetidines. nsf.govnih.gov Such methods expand the toolkit available to synthetic chemists for incorporating the azetidine motif into larger, more complex molecules.

The strategic incorporation of azetidine derivatives has been instrumental in the total synthesis of natural products. For example, the synthesis of penaresidin (B1208786) B, an azetidine-derived lipid, highlights the utility of C–H amination/cyclization strategies to construct the densely functionalized azetidine core. nsf.gov

Table 1: Examples of Complex Molecules Synthesized Using Azetidine Intermediates

Target MoleculeKey Azetidine IntermediateSynthetic StrategyReference
Penaresidin BPolyfunctionalized azetidineIntermolecular sp3-C–H amination/cyclization nsf.gov
Fused, Bridged, and Spirocyclic Scaffolds2-Cyano azetidinesManipulation of the parent core system nih.gov
Chiral Azetidin-3-onesChiral N-propargylsulfonamidesGold-catalyzed oxidative cyclization nih.gov

Development of Chiral Azetidine Derivatives as Catalytic Ligands in Asymmetric Synthesis

Chiral azetidine derivatives have garnered significant attention as ligands in asymmetric catalysis, facilitating enantioselective transformations. researchgate.netbirmingham.ac.uk The rigid and defined geometry of the azetidine ring, when appropriately substituted, can create a chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Since the 1990s, a variety of chiral, azetidine-derived ligands and organocatalysts have been developed and successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk For example, enantiopure cis-azetidines have been utilized as chiral ligands for copper in the asymmetric Henry reaction, achieving high enantioselectivity. bham.ac.uk

The synthesis of these chiral ligands often starts from readily available precursors. Chiral C2-symmetric 2,4-disubstituted azetidines, for instance, have been synthesized and examined for their stereoselective catalytic abilities in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of new synthetic methods, such as those for 1,2,4-trisubstituted amino azetidines with a cis relative configuration, further expands the repertoire of potential chiral ligands. bham.ac.uk

The performance of azetidine-based ligands is often benchmarked against their five-membered pyrrolidine (B122466) analogues. In some cases, azetidine-derived ligands have demonstrated superior enantioselectivity. researchgate.net The unique conformational constraints of the four-membered ring can lead to different and sometimes more effective chiral induction.

Table 2: Applications of Chiral Azetidine Derivatives in Asymmetric Catalysis

Reaction TypeChiral Azetidine LigandMetalEnantioselectivity (% ee)Reference
Henry ReactionEnantiopure cis-amino azetidinesCopper>99.5% bham.ac.uk
Diethylzinc Addition to AldehydesN-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidineZincup to 93% researchgate.net
Friedel-Crafts AlkylationsVarious chiral azetidine-derived ligandsVariousNot specified researchgate.netbirmingham.ac.uk
Michael-type ReactionsVarious chiral azetidine-derived ligandsVariousNot specified researchgate.netbirmingham.ac.uk

Strategies for Derivatization and Further Functionalization of the Azetidine Core for Research Purposes

The versatility of the azetidine core lies in its amenability to further derivatization and functionalization, allowing for the fine-tuning of its properties for specific research applications. A variety of synthetic strategies have been developed to modify the azetidine ring at different positions. organic-chemistry.org

One common approach involves the functionalization of the nitrogen atom. For instance, N-arylation followed by N-cyanomethylation and subsequent ring closure can yield diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org The nitrogen can also be part of a sulfonamide, which can be readily cleaved to provide the free amine for further modification. nsf.gov

Functionalization at the carbon atoms of the azetidine ring is also well-established. The synthesis of 3-substituted azetidines can be achieved through various methods, including the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. nih.gov This approach allows for the introduction of a wide range of heterocyclic moieties.

Furthermore, post-synthesis modification of azetidine-containing molecules is a powerful tool. For example, late-stage functionalization of macrocyclic peptides containing a 3-aminoazetidine unit can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or via click chemistry. researchgate.net This enables the attachment of various tags, such as dyes and biotin, for biological studies. researchgate.net

The development of methods for the synthesis of spirocyclic azetidines and other complex architectures further highlights the adaptability of the azetidine scaffold. nih.gov These strategies provide access to a diverse collection of azetidine-based molecules with potential applications in various fields of chemical research.

Exploration of Azetidine Derivatives in Polymerization Chemistry

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamines. researchgate.netrsc.org Both cationic and anionic ROP mechanisms have been explored for the polymerization of azetidine and its derivatives. rsc.orgrsc.org

Cationic ring-opening polymerization (CROP) of unsubstituted azetidine results in the formation of hyperbranched poly(trimethylenimine). rsc.org The polymerization of functionalized azetidine derivatives is also an active area of research, as it offers a route to polymers with tailored properties. acs.org However, controlling the polymerization of these nitrogen-containing monomers can be challenging. rsc.org

The resulting polyamines have a wide range of potential applications, including as antibacterial and antimicrobial coatings, for CO2 adsorption, in chelation and materials templating, and for non-viral gene transfection. rsc.org The polymerization of azetidinium salts has also been investigated, leading to polymers with azetidinium end groups or pendant substituents. researchgate.net

While the polymerization of aziridines (three-membered rings) has been more extensively studied, the chemistry of azetidine polymerization is gaining increasing attention due to the structural similarities of the resulting polymers and the potential for creating novel macromolecular architectures. rsc.org

Future Perspectives and Research Directions in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines, particularly those with specific substitution patterns like 2-(3,4-Dimethylphenyl)azetidine, is a cornerstone of their continued exploration. Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign synthetic methods.

One promising avenue is the advancement of catalytic methods . While traditional methods often require stoichiometric reagents and harsh conditions, modern catalysis offers milder and more selective alternatives. For instance, palladium-catalyzed cross-coupling reactions have been reported for the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids. nih.govbeilstein-journals.org This methodology could likely be adapted for the synthesis of this compound using the corresponding (3,4-dimethylphenyl)boronic acid. Another catalytic approach involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates like La(OTf)₃, which has been shown to produce azetidines in high yields. nih.gov

Sustainable synthesis is another critical research direction. This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of flow chemistry protocols. researchgate.net Flow chemistry, in particular, allows for better control over reaction parameters, improved safety, and easier scalability, making it an attractive platform for the synthesis of azetidine (B1206935) derivatives. researchgate.net Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents an atom-economic approach to constructing the azetidine core. nih.gov

Future methodologies will also likely explore novel disconnections and starting materials. The use of readily available precursors and the development of one-pot multi-component reactions will be key to streamlining the synthesis of complex azetidines like this compound. organic-chemistry.orgmagtech.com.cn

Advanced Mechanistic Studies on Ring-Forming and Ring-Opening Reactions

A deeper understanding of the mechanisms governing the formation and cleavage of the azetidine ring is crucial for controlling reactivity and designing new synthetic transformations. For 2-aryl azetidines, including our target compound, both ring-forming and ring-opening reactions are of significant interest.

Ring-forming mechanisms often involve intramolecular cyclizations. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in certain radical cyclizations leading to azetidines. organic-chemistry.org For the synthesis of 2-arylazetidines from oxiranes, quantum chemical calculations have helped to explain the observed regio- and diastereoselectivity based on Baldwin's rules. researchgate.net Future studies will likely employ more advanced computational models to predict reaction outcomes and guide the development of new synthetic methods with high stereocontrol.

Ring-opening reactions of azetidines are driven by the release of ring strain (approximately 25.4 kcal/mol). rsc.org The regioselectivity of these reactions in unsymmetrically substituted azetidines, such as this compound, is a key area of investigation. Generally, nucleophilic attack occurs at the carbon atom that can best stabilize a positive charge in the transition state. For 2-aryl azetidines, the benzylic position is often the site of attack due to the stabilizing effect of the aromatic ring. magtech.com.cnresearchgate.net Lewis acids can be used to activate the azetidine ring towards nucleophilic attack. magtech.com.cn

Mechanistic studies on the decomposition of aryl azetidines have revealed intramolecular ring-opening pathways, which can be influenced by the nature of the substituents on the aryl ring and the nitrogen atom. nih.gov Understanding these decomposition pathways is critical for the design of stable azetidine-containing molecules for various applications. Future research will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with high-level computational analysis to provide a detailed picture of the transition states and intermediates involved in these reactions.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is poised to accelerate the discovery and development of new azetidine derivatives with desired properties.

In silico design can be used to predict the physicochemical and biological properties of novel azetidine-based compounds. nih.gov For instance, computational modeling can help in the design of azetidine derivatives with specific ADME (absorption, distribution, metabolism, and excretion) profiles, which is particularly important in drug discovery. nih.gov 2D-QSAR (Quantitative Structure-Activity Relationship) studies can be employed to correlate the structural features of azetidine derivatives with their biological activity, aiding in the design of more potent compounds. researchgate.net

Computational analysis of reaction mechanisms , as mentioned earlier, can provide invaluable insights into reactivity and selectivity. DFT calculations can be used to model transition states, calculate activation energies, and predict the most favorable reaction pathways for the synthesis of compounds like this compound. researchgate.netresearchgate.net This predictive power can significantly reduce the amount of experimental work required to optimize reaction conditions. For example, computational studies have been used to understand the stability and reactivity of polycyclic energetic materials incorporating azetidine structures. bohrium.com

The future will see an even tighter integration of these two disciplines, with computational tools being used not only to predict properties and mechanisms but also to design novel synthetic routes and catalysts for the preparation of complex azetidines.

Expanding the Scope of Azetidine Applications in Materials Science and Chemical Tool Development

While azetidines are well-established as important building blocks in medicinal chemistry, their application in other fields, such as materials science and chemical biology, is a rapidly growing area of research.

In materials science , the rigid and defined three-dimensional structure of the azetidine ring makes it an attractive component for the construction of novel polymers and functional materials. The incorporation of azetidine moieties can influence the physical and chemical properties of materials. For example, azetidine-containing heterospirocycles have been shown to enhance the performance of fluorophores by increasing water solubility and cell permeability. jmchemsci.com Research into polycyclic energetic materials has also explored the use of azetidine structures to create compounds with high decomposition temperatures and stability. bohrium.com Future work could involve the synthesis and polymerization of monomers based on this compound to create new materials with unique optical, electronic, or mechanical properties.

In the realm of chemical tool development , azetidines can serve as valuable scaffolds for the creation of probes to study biological processes. The development of azetidine-based chemical series as antagonists for receptors like the free fatty acid receptor 2 (FFA2) highlights their potential as modulators of biological targets. The synthesis of diverse collections of azetidine-based scaffolds is a key strategy for generating lead-like molecules for CNS-focused libraries. nih.gov The unique conformational constraints of the azetidine ring can be exploited to design highly selective ligands and inhibitors. The synthesis of azetidine derivatives with antioxidant activity has also been reported. This compound, with its specific substitution pattern, could be functionalized to create novel chemical probes for studying protein-protein interactions or for use in activity-based protein profiling.

The continued exploration of the synthesis and reactivity of azetidines will undoubtedly open up new avenues for their application as versatile building blocks in a wide range of scientific disciplines.

Q & A

Basic: What are the recommended synthetic routes for 2-(3,4-Dimethylphenyl)azetidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling azetidine precursors with substituted phenyl groups. A common approach includes:

  • Nucleophilic substitution : Reacting azetidine derivatives (e.g., azetidine hydrochloride) with 3,4-dimethylphenyl electrophiles under basic conditions (e.g., K₂CO₃ in DMF).
  • Catalytic cross-coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated azetidines with 3,4-dimethylphenyl boronic acids.

Key factors affecting yield:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like ring-opening.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst loading : Optimizing Pd catalyst concentration (0.5–2 mol%) balances cost and efficiency.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions on the azetidine ring and phenyl group. For example, methyl protons at δ 2.2–2.4 ppm and azetidine CH₂ groups at δ 3.0–3.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.
  • X-ray crystallography :
    • SHELX refinement : Resolves bond lengths and angles (e.g., azetidine C-N bond ~1.47 Å) and confirms stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₅N, [M+H]⁺ = 162.1283) .

Advanced: How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in substitution reactions?

The 3,4-dimethylphenyl group introduces:

  • Steric hindrance : Ortho-methyl groups reduce accessibility to the azetidine nitrogen, slowing nucleophilic attacks.
  • Electronic effects : Methyl substituents donate electron density via hyperconjugation, increasing the electron-rich nature of the phenyl ring. This enhances π-π stacking in receptor binding but may reduce electrophilic substitution rates.
  • Comparative data : Fluorine or methoxy substituents (e.g., in 3-[(3,4-Difluorophenyl)methyl]azetidine) increase polarity and hydrogen-bonding potential, whereas methyl groups prioritize lipophilicity .

Advanced: What computational strategies are used to model the conformational flexibility of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stable conformers (e.g., chair vs. twisted azetidine ring).
  • Molecular dynamics (MD) simulations : Assess torsional angles (e.g., dihedral angle between phenyl and azetidine rings) under physiological conditions.
  • Docking studies : Predict binding affinities to biological targets (e.g., enzymes or GPCRs) by analyzing steric complementarity and interaction energies .

Advanced: How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Discrepancies may arise from:

  • Purity variations : Impurities in synthesis (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) and NMR.
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter IC₅₀ values. Standardize protocols across studies.
  • Metabolic stability : Methyl groups may enhance microsomal stability compared to halogenated analogs, affecting in vivo efficacy .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposes above 150°C; store at 2–8°C under inert gas (N₂/Ar).
  • Light sensitivity : UV exposure accelerates degradation; use amber glass vials.
  • Hydrolytic stability : Susceptible to ring-opening in acidic/basic conditions (pH < 4 or > 10). Neutral buffers (pH 7.4) are recommended for aqueous solutions .

Advanced: What strategies optimize enantioselective synthesis of this compound for chiral studies?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • CYP3A4/2D6 inhibition : Methyl groups may reduce binding affinity compared to electron-withdrawing substituents (e.g., -CF₃).
  • Metabolite identification : LC-MS/MS detects hydroxylated products (e.g., para-methyl to -CH₂OH).
  • Species variability : Rodent liver microsomes show faster clearance than human, necessitating cross-species validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.